

EHT 1610: A Technical Guide to its Role in Cell Cycle Regulation

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Compound of Interest

Compound Name: EHT 1610

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Abstract

EHT 1610 is a potent and selective small-molecule inhibitor of dual-specificity tyrosine-regulated kinases (DYRK), primarily targeting DYRK1A and DYRK1B.[1] Its activity has significant implications for cell cycle regulation, making it a compound of interest in oncology research, particularly in the context of leukemia.[1] This technical guide provides an in-depth overview of **EHT 1610**'s mechanism of action, its effects on various cell lines, and detailed protocols for key experimental procedures used to elucidate its function.

Introduction to EHT 1610 and its Target: DYRK1A

EHT 1610 is a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidate that demonstrates high-affinity inhibition of DYRK1A and DYRK1B.[1] DYRK1A, a serine/threonine kinase located on chromosome 21, is a key regulator of various cellular processes, including cell proliferation, differentiation, and survival. Its substrates include several critical cell cycle proteins. Dysregulation of DYRK1A has been implicated in developmental disorders and various cancers. **EHT 1610**'s inhibitory action on DYRK1A disrupts the phosphorylation of these downstream targets, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1]

Mechanism of Action in Cell Cycle Regulation

EHT 1610 exerts its influence on the cell cycle primarily through the inhibition of DYRK1A, which in turn affects the phosphorylation status and activity of key regulatory proteins. The primary known targets of the **EHT 1610**-DYRK1A axis in cell cycle control are Cyclin D3, FOXO1, and STAT3.

Destabilization of Cyclin D3

DYRK1A is known to phosphorylate Cyclin D3 at threonine 283 (T283), a post-translational modification that paradoxically leads to its destabilization and subsequent degradation. In certain cellular contexts, particularly during lymphoid development, this DYRK1A-mediated degradation of Cyclin D3 is crucial for cells to exit the cell cycle and enter a quiescent state. By inhibiting DYRK1A, **EHT 1610** prevents the phosphorylation of Cyclin D3 at T283. This leads to the accumulation of Cyclin D3 protein, which promotes cell cycle progression, particularly through the G1/S transition. However, in some cancer cells, the sustained high levels of Cyclin D3 can lead to cellular stress and cell cycle arrest at later stages.

Regulation of FOXO1

The transcription factor FOXO1 is a critical regulator of cell fate, involved in apoptosis, DNA repair, and cell cycle arrest. DYRK1A phosphorylates FOXO1, leading to its nuclear exclusion and subsequent degradation. Inhibition of DYRK1A by **EHT 1610** results in the accumulation of unphosphorylated, active FOXO1 in the nucleus.^[1] This nuclear FOXO1 can then transcriptionally activate target genes that promote cell cycle arrest, particularly at the G2/M checkpoint, and induce apoptosis.^[1]

Modulation of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another key substrate of DYRK1A. DYRK1A-mediated phosphorylation can modulate STAT3 activity. The inhibition of this phosphorylation by **EHT 1610** can disrupt STAT3 signaling pathways that are often constitutively active in cancer cells and contribute to their proliferation and survival.^[1]

Quantitative Data on EHT 1610's Effects

The following tables summarize the quantitative data regarding the efficacy and cellular effects of **EHT 1610** from various studies.

Table 1: In Vitro Inhibitory Activity of **EHT 1610**

Target	IC ₅₀ (nM)
DYRK1A	0.36
DYRK1B	0.59

Data sourced from MedChemExpress.[1]

Table 2: IC₅₀ Values of **EHT 1610** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Incubation Time (h)
MHH-CALL-4	B-cell Acute Lymphoblastic Leukemia	~5	72
Nalm-6	B-cell Acute Lymphoblastic Leukemia	~5	72
MUTZ-5	B-cell Acute Lymphoblastic Leukemia	~5	72
HT-22	Mouse Hippocampal Neuronal	21.6	48

Data for B-ALL cell lines are approximated from graphical data in Bhansali et al., 2021. Data for HT-22 is from MedChemExpress.[1][2]

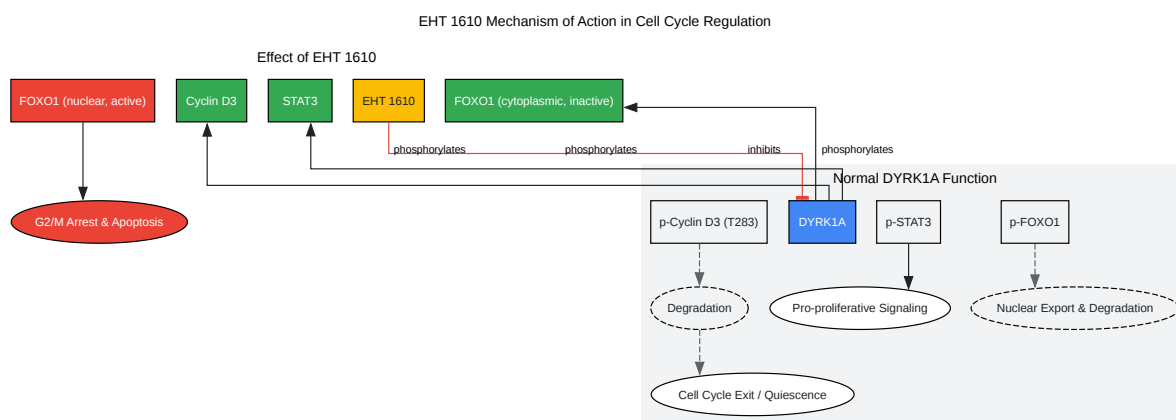
Table 3: Effect of **EHT 1610** on Cell Cycle Phase Distribution in B-ALL Cell Lines

Cell Line	Treatment (48h)	% G0/G1	% S	% G2/M
Nalm-6	DMSO (Control)	~60	~30	~10
Nalm-6	EHT 1610 (5μM)	~40	~45	~15
MUTZ-5	DMSO (Control)	~70	~20	~10
MUTZ-5	EHT 1610 (5μM)	~50	~35	~15

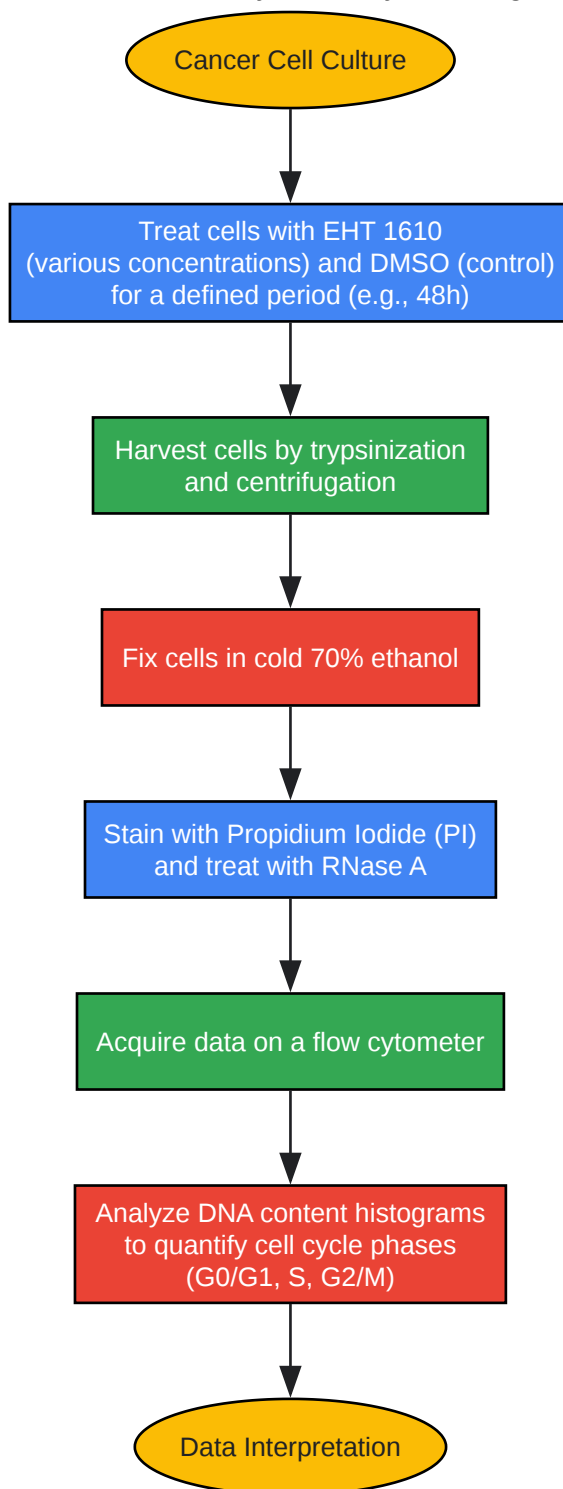
Data are approximated from representative flow cytometry plots in Bhansali et al., 2021.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **EHT 1610** and a typical experimental workflow for its analysis.



Experimental Workflow: Cell Cycle Analysis using Flow Cytometry

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